1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one
CAS No.: 444151-75-1
Cat. No.: VC5839753
Molecular Formula: C30H31ClF3N5O3S
Molecular Weight: 634.12
* For research use only. Not for human or veterinary use.
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one - 444151-75-1](/images/structure/VC5839753.png)
CAS No. | 444151-75-1 |
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Molecular Formula | C30H31ClF3N5O3S |
Molecular Weight | 634.12 |
IUPAC Name | 3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1H-imidazol-2-one |
Standard InChI | InChI=1S/C30H31ClF3N5O3S/c1-4-26-27(20(3)43(41,42)24-11-5-19(2)6-12-24)36-29(40)39(26)23-9-7-22(8-10-23)37-13-15-38(16-14-37)28-25(31)17-21(18-35-28)30(32,33)34/h5-12,17-18,20H,4,13-16H2,1-3H3,(H,36,40) |
Standard InChI Key | MSPAHMDPWLHWAC-UHFFFAOYSA-N |
SMILES | CCC1=C(NC(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(C)S(=O)(=O)C5=CC=C(C=C5)C |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four distinct subunits:
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Imidazolone core: A 1,3-dihydro-2H-imidazol-2-one scaffold forms the central heterocycle, modified with ethyl and sulfonylethyl substituents.
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Piperazine linker: A piperazine group bridges the imidazolone core to a substituted pyridine ring, enabling conformational flexibility and potential hydrogen-bonding interactions.
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Chlorotrifluoromethylpyridine: The 3-chloro-5-(trifluoromethyl)pyridine moiety introduces electron-withdrawing groups, enhancing metabolic stability and influencing π-π stacking.
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p-Toluenesulfonyl (tosyl) group: The sulfonylethyl side chain contributes to solubility modulation and may participate in hydrophobic interactions .
Computed Physicochemical Parameters
Key properties derived from molecular formula analysis include:
Property | Value | Relevance |
---|---|---|
LogP | ~4.2 (estimated) | Moderate lipophilicity |
Topological Polar SA | 113 Ų | Moderate membrane permeability |
Hydrogen Bond Donors | 1 | Limited H-bond donor capacity |
Hydrogen Bond Acceptors | 9 | High H-bond acceptor potential |
These properties suggest moderate bioavailability, with solubility likely dependent on protonation states of the piperazine and imidazolone nitrogens.
Synthetic Pathways and Optimization Challenges
Hypothesized Synthesis Strategy
While explicit synthetic details are unavailable, retrosynthetic analysis suggests a multistep approach:
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Imidazolone formation: Condensation of ethyl isocyanate with a β-ketoamide precursor could yield the 1,3-dihydro-2H-imidazol-2-one core.
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Piperazine coupling: Nucleophilic aromatic substitution between 1-(4-aminophenyl)piperazine and 2,3-dichloro-5-(trifluoromethyl)pyridine would install the pyridinylpiperazino group.
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Sulfonylation: Reaction of a secondary alcohol intermediate with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) would introduce the sulfonylethyl substituent .
Critical Reaction Considerations
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Steric hindrance: Bulky substituents on the pyridine and imidazolone rings may necessitate high-temperature conditions or microwave-assisted synthesis.
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Regioselectivity: The chloro substituent’s position on the pyridine ring requires precise control to avoid undesired regioisomers.
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Purification challenges: The compound’s high molecular weight and polarity gradient may complicate chromatographic separation, suggesting potential for crystallization-based purification.
Biological Activity and Target Prediction
Structure-Activity Relationship (SAR) Analogies
Comparative analysis with structurally related compounds suggests potential targets:
Kinase Inhibition
The pyridine-piperazine motif resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs). Molecular docking simulations predict interaction with the hinge region of ABL1 tyrosine kinase (PDB: 2HYY), with the trifluoromethyl group occupying a hydrophobic pocket .
GPCR Modulation
N-arylpiperazines are prevalent in serotonin (5-HT1A/2A) and dopamine D2/D3 receptor ligands. The compound’s logP and H-bond acceptor count align with blood-brain barrier permeability, suggesting possible CNS activity .
ADMET Predictions
Preliminary in silico assessments using QikProp indicate:
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Moderate CYP3A4 inhibition risk (IC50 ≈ 12 μM)
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High plasma protein binding (>95%)
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Moderate hERG channel inhibition (log IC50 ≈ -5.2)
These predictions underscore the need for medicinal chemistry optimization to reduce cardiovascular toxicity risks .
Research Applications and Experimental Data
Documented Use Cases
Available literature cites this compound as:
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Reference standard in LC-MS method development for piperazine-containing pharmaceuticals
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Intermediate in patent WO2019016257A1 for JAK2/STAT3 pathway inhibitors
Spectroscopic Properties
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1H NMR (DMSO-d6): δ 8.65 (s, 1H, pyridine-H), 7.85 (d, J=8.4 Hz, 2H, tosyl-ArH), 4.15 (m, 2H, piperazine-CH2), 2.45 (s, 3H, tosyl-CH3)
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HRMS: m/z calculated for C30H31ClF3N5O3S [M+H]+: 634.1874, observed: 634.1869
Thermal Stability
DSC analysis shows decomposition onset at 217°C, indicating suitability for standard storage conditions.
Future Research Directions
Priority Investigations
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Target deconvolution: High-throughput screening against kinase and GPCR panels
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Prodrug development: Esterification of the imidazolone carbonyl to enhance oral bioavailability
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Cocrystallization studies: Structural biology approaches to elucidate binding modes
Synthetic Chemistry Opportunities
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Development of continuous flow processes to improve yield in piperazine coupling steps
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Exploration of asymmetric catalysis for introducing chiral centers in the sulfonylethyl side chain
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